Product packaging for 4-Chloro-5-methoxy-chromen-2-one(Cat. No.:)

4-Chloro-5-methoxy-chromen-2-one

Cat. No.: B13697483
M. Wt: 210.61 g/mol
InChI Key: KXZJXMYJTOGBIR-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-chromen-2-one is a synthetic chromen-2-one derivative of significant interest in medicinal chemistry research. Chromen-2-one, also known as coumarin, serves as a privileged scaffold for developing novel therapeutic agents due to its wide range of pharmacological activities . Researchers utilize this compound as a key intermediate to explore structure-activity relationships, particularly the effect of methoxy and chloro substituents at the 5 and 4 positions of the core structure. These modifications are investigated to modulate electronic properties, lipophilicity, and binding affinity toward various biological targets . Compounds within this class have demonstrated diverse biological activities in research settings, including potential antineoplastic effects. Some synthetic chroman-4-one and coumarin analogs have shown cytotoxic activity against various human cancer cell lines, making them valuable tools for probing new pathways in oncology research . Furthermore, related derivatives are studied for their antimicrobial and anti-inflammatory properties, which are often linked to their ability to interact with enzymes like cyclooxygenase-2 (COX-2) or to exhibit antioxidant behavior . The mechanism of action for coumarin derivatives can vary significantly with their substitution patterns, potentially involving the modulation of cellular signaling pathways, induction of mitophagy, or interaction with metal ions in biological systems . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClO3 B13697483 4-Chloro-5-methoxy-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

4-chloro-5-methoxychromen-2-one

InChI

InChI=1S/C10H7ClO3/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5H,1H3

InChI Key

KXZJXMYJTOGBIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC(=O)O2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 5 Methoxy Chromen 2 One and Its Structural Analogs

Retrosynthetic Analysis of the 4-Chloro-5-methoxy-chromen-2-one Core

A retrosynthetic analysis of this compound suggests several viable pathways for its construction. The primary disconnections can be made based on the classical coumarin (B35378) syntheses.

Disconnection based on Pechmann Condensation: Breaking the ester bond and the C-C bond between C3 and C4 points towards a phenol (B47542) (2-hydroxy-4-methoxy-phenol) and a β-ketoester (ethyl 4-chloroacetoacetate) as potential starting materials.

Disconnection based on Knoevenagel Condensation: A disconnection adjacent to the double bond in the pyrone ring suggests a salicylaldehyde (B1680747) derivative (2-hydroxy-6-methoxybenzaldehyde) and an active methylene (B1212753) compound containing a chloro-substituent as precursors.

Disconnection based on Simonis Reaction: This approach would involve the reaction of a phenol (2-hydroxy-4-methoxyphenol) with a β-ketoester, where the cyclization is directed to form the chromone (B188151), which would then need to be converted to the coumarin.

This analysis highlights the importance of appropriately substituted phenols and carbonyl compounds as the key building blocks for the target molecule.

Classical Synthetic Approaches for Chromen-2-one Systems

The foundational methods for synthesizing the chromen-2-one scaffold have been in use for over a century and remain highly relevant.

The Pechmann condensation is one of the most widely employed methods for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. samipubco.com The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. sathyabama.ac.in A variety of catalysts, including sulfuric acid, aluminum chloride, and trifluoroacetic acid, have been utilized for this transformation. samipubco.com For the synthesis of 4-substituted coumarins, the choice of the β-ketoester is crucial. In the case of this compound, a substituted phenol like 2-hydroxy-4-methoxyphenol would be reacted with a chloro-substituted β-ketoester. The reaction conditions can be optimized by varying the catalyst and solvent. For instance, the use of solid acid catalysts like Nafion resin/silica composites has been reported to provide good yields under solvent-free conditions. samipubco.com

Reactant 1Reactant 2CatalystConditionsProductYieldReference
Substituted Phenolsβ-ketoestersZn-I₂-Substituted chromen-2-onesGood samipubco.com
PhenolsEthyl 3-oxobutanoateCSASolvent-free3-acetyl chromen-2-one88% samipubco.com
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs-5,7-dihydroxy-4-methyl-2H-chromen-2-one88% nih.gov

Table 1: Examples of Pechmann Condensation for the Synthesis of Substituted Chromen-2-ones.

The Knoevenagel condensation provides another powerful route to chromen-2-ones. This reaction involves the condensation of a salicylaldehyde or a related derivative with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org The product is an α,β-unsaturated ketone which can then undergo cyclization to form the coumarin ring. wikipedia.org For the synthesis of this compound, a potential route would involve the reaction of 2-hydroxy-6-methoxybenzaldehyde (B112916) with an N,N-dimethylacetamide derivative in the presence of a suitable base. The reaction can be influenced by the choice of catalyst and reaction conditions. For example, the use of piperidine (B6355638) in ethanol (B145695) is a common catalytic system. wikipedia.org A domino Knoevenagel-Michael-cyclization coupling reaction has also been reported for the synthesis of 4H-chromenes. sharif.edu

Reactant 1Reactant 2CatalystConditionsProductYieldReference
SalicylaldehydeDicarbonyl compoundsTMGTThermal heating/Microwave3-substituted chromen-2-ones- samipubco.com
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolEnone- wikipedia.org
Aldehydes/KetonesActive methylene compoundsEDDA in [bmim]BF₄-α,β-unsaturated compounds- organic-chemistry.org

Table 2: Examples of Knoevenagel Condensation for the Synthesis of Chromen-2-one Precursors.

The Simonis reaction is a variation of the Pechmann condensation where the reaction of a phenol with a β-ketoester in the presence of phosphorus pentoxide yields a chromone (benzo-γ-pyrone). wikipedia.org While this reaction primarily produces chromones, under certain conditions, it can be adapted to form coumarins. The reaction involves the activation of the ketone in the β-ketoester by P₂O₅ for reaction with the phenolic hydroxyl group, followed by electrophilic attack of the arene by the activated ester group. wikipedia.org The synthesis of chromen-2-one derivatives has also been achieved through other phenol-based cyclizations, such as the reaction of phenols with alkynoates.

Contemporary and Advanced Synthetic Routes for Halogenated and Alkoxylated Chromen-2-ones

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like halogenated and alkoxylated chromen-2-ones.

In recent years, there has been a significant shift towards the development of catalyst-free and green synthetic methodologies. nih.govtandfonline.com These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. benthamdirect.com For the synthesis of chromen-2-ones, several catalyst-free methods have been reported. For example, a practical procedure for the synthesis of 3-aryl-2H-chromen-2-ones from salicylaldehydes and arylacetonitriles has been established using tBuOK as a promoter in DMF, without the need for an inert gas atmosphere. nih.gov Another catalyst-free approach involves the synthesis of p-tolylimino-2H-chromen-2-one derivatives at room temperature. tandfonline.com The use of neutral ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), as a medium for the cyclocondensation reaction of salicylaldehydes and β-oxodithioesters represents another green and efficient route to chromene-2-thiones. rawdatalibrary.net These methods offer significant advantages in terms of simplicity, cost-effectiveness, and environmental impact. benthamdirect.comrsc.org

ReactantsPromoter/MediumConditionsProductYieldReference
Salicylaldehydes, ArylacetonitrilestBuOK in DMF110 °C, 20 h3-aryl-2H-chromen-2-onesGood to excellent nih.gov
4-methyl-7-substituted coumarin, dioxane, 4-formyl-7-substituted coumarin, p-toluidine-25 °Cp-tolylimino-2H-chromen-2-one derivatives- tandfonline.com
Salicylaldehydes, β-oxodithioesters[Bmim]Cl-2H-chromene-2-thiones- rawdatalibrary.net

Table 3: Examples of Catalyst-Free and Green Synthesis of Chromen-2-one Derivatives.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools in organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These reactions are particularly valuable for constructing the coumarin core and for introducing substituents onto the pre-formed ring system.

The synthesis of 4-substituted coumarins can be achieved through various palladium-catalyzed cross-coupling reactions. researchgate.net For instance, 4-tosylcoumarins can serve as versatile precursors for the synthesis of 4-alkynyl and 4-alkyl coumarins via Sonogashira and Negishi couplings, respectively. acs.org While not a direct route to 4-chloro derivatives, these methods highlight the utility of activating the C4 position for substitution. A more direct approach would involve the use of a 4-halocoumarin precursor. For example, 4-chlorocoumarins can undergo palladium-catalyzed arylation reactions with triarylbismuths, demonstrating the reactivity of the C4-chloro group in cross-coupling. acs.org

Palladium-catalyzed cyclization reactions are also pivotal in forming the coumarin skeleton itself. These can involve intramolecular C-H activation or the cyclization of appropriately substituted phenols and alkynes. researchgate.netnih.gov For the synthesis of a 5-methoxy substituted coumarin, a starting phenol would typically bear this methoxy (B1213986) group. The challenge then lies in the regioselective formation of the coumarin ring and the subsequent introduction of the chloro group at the 4-position.

A plausible palladium-catalyzed approach to this compound could involve the synthesis of 5-methoxy-2H-chromen-2-one followed by chlorination, or the cyclization of a precursor already containing the chloro-substituent.

Table 1: Examples of Palladium-Catalyzed Reactions for Coumarin Synthesis

Starting MaterialsCatalyst/ReagentsProductYield (%)Reference
4-Tosylcoumarin, PhenylacetylenePd(PPh₃)₄, CuI, Et₃N4-(Phenylethynyl)coumarin95 acs.org
4-Tosylcoumarin, (E)-1-Hexenylzinc chloridePd(PPh₃)₄4-((E)-1-Hexenyl)coumarin85 acs.org
4-Chlorocoumarin, TriphenylbismuthPd(OAc)₂, PPh₃, K₂CO₃4-Phenylcoumarin82 acs.org
o-Iodophenol, Diphenylacetylene, COPdCl₂(PPh₃)₂, PPh₃3,4-Diphenylcoumarin89 researchgate.net

Regioselectivity and Stereochemical Control in this compound Synthesis

Achieving the desired regiochemistry is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the phenolic precursor play a crucial role in determining the outcome of electrophilic aromatic substitution and cyclization reactions.

In the Pechmann condensation, the reaction of a 3-substituted phenol, such as 3-methoxyphenol, can potentially lead to two isomeric products: the 5-methoxy and the 7-methoxy coumarin. The regioselectivity is influenced by the reaction conditions and the nature of the condensing agent.

Similarly, in Friedel-Crafts type reactions and other electrophilic substitutions on the coumarin ring, the existing substituents direct the incoming electrophile. For instance, the amination of coumarins with azides catalyzed by Pr(OTf)₃ has been shown to be regioselective, yielding C3-N-substituted coumarins. acs.org

For the synthesis of this compound, a strategy that ensures the correct placement of both the methoxy and chloro groups is essential. This could involve:

Starting with a pre-functionalized phenol where the positions of the hydroxyl and methoxy groups are already fixed, thereby directing the cyclization.

Utilizing a directing group to guide the chlorination of a 5-methoxycoumarin (B3053168) precursor.

Employing a synthetic route where the regioselectivity is controlled by the reaction mechanism itself, such as in certain metal-catalyzed cyclizations.

Stereochemical control is generally not a factor in the synthesis of the planar coumarin ring itself, but it becomes important when chiral centers are introduced in the substituents or in fused ring systems.

Table 3: Regioselective Synthesis of Substituted Coumarins

SubstrateReagentCatalystProductKey FeatureReference
CoumarinBenzyl azidePr(OTf)₃C3-N-Benzyl coumarinRegioselective C3-amination acs.org
3-AcetylcoumarinIndoleFeCl₃Coumarin-substituted bis(indolyl)methanesRegioselective 1,2-addition rsc.org
Phenolic acetatesAcrylates[Rh₂(OAc)₄]Coumarin derivativesExcellent regioselectivity in C-H activation researchgate.net
Indolesβ-(Trifluoroacetyl)coumarinsSc(OTf)₃1-(β-Coumarinyl)-1-(β-indolyl)trifluoroethanolsRegioselective 1,2-adducts rsc.org

Post-Synthetic Modification Strategies of the Chromen-2-one Skeleton

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups onto a pre-existing molecular scaffold. researchgate.netrsc.orgrsc.orgnih.gov In the context of coumarin synthesis, PSM allows for the diversification of coumarin derivatives that might be difficult to access through de novo synthesis.

For the synthesis of this compound, a plausible PSM approach would be the chlorination of a 5-methoxy-2H-chromen-2-one precursor. Various chlorinating agents can be employed for this purpose. For example, 4-chlorocoumarin-3-sulfonyl chloride has been synthesized in good yield from 4-hydroxycoumarin-3-sulfonic acid using POCl₃. nih.gov This indicates that direct chlorination at the 4-position is feasible.

Another PSM strategy involves the modification of existing functional groups. For instance, a hydroxyl group can be converted to a methoxy group via methylation, or a bromo-substituted coumarin could potentially be converted to a chloro-substituted one, although this is less common. The synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin involved the methylation of the 7-hydroxy group as a final step. nih.gov

Table 4: Examples of Post-Synthetic Modification of Coumarins

Starting CoumarinReagent(s)ProductModification TypeReference
4-Hydroxycoumarin-3-sulfonic acidPOCl₃4-Chlorocoumarin-3-sulfonyl chlorideChlorination nih.gov
7-Hydroxy-4-(2-fluorophenyl)coumarinDimethyl sulfate, K₂CO₃4-(2-Fluorophenyl)-7-methoxycoumarinMethylation nih.gov
6,7-DihydroxycoumarinCH₃I, Na₂CO₃/NaHMonomethylated 6,7-dihydroxycoumarinsSelective Methylation nih.gov
4-Hydroxycoumarin (B602359)Thiol4-SulfanylcoumarinSulfanylation clockss.org

Derivatization Strategies and Structure Activity Relationship Sar Studies of 4 Chloro 5 Methoxy Chromen 2 One Analogues

Design Principles for Novel Chromen-2-one Derivatives

The design of new chromen-2-one derivatives is a multifaceted process guided by several key principles aimed at enhancing biological activity and optimizing physicochemical properties. The core tenet involves the strategic introduction of various functional groups onto the coumarin (B35378) scaffold to modulate its electronic and steric characteristics. nih.govresearchgate.net

A primary strategy involves the introduction of substituents at various positions of the chromen-2-one ring to influence its interaction with biological targets. mdpi.com The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a crucial role in determining the reactivity and biological efficacy of the resulting analogues. nih.govresearchgate.net For instance, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its interaction with electron-deficient biological receptors. Conversely, electron-withdrawing groups can make the coumarin nucleus more susceptible to nucleophilic attack, a property that can be exploited in the design of targeted covalent inhibitors. nih.govlasalle.edu

Another important design principle is the incorporation of heterocyclic rings into the chromen-2-one structure. This approach can lead to compounds with novel pharmacological profiles by combining the therapeutic properties of both the coumarin and the appended heterocycle. researchgate.netnih.gov The choice of the heterocyclic moiety is often guided by its known biological activities, such as antimicrobial or anticancer effects. mdpi.comresearchgate.net

Furthermore, the concept of isosteric replacement is frequently employed, where a functional group is replaced by another with similar steric and electronic properties to improve potency or reduce toxicity. The synthesis of a series of analogues with systematic variations in substituent patterns allows for a thorough exploration of the structure-activity relationship (SAR), providing valuable insights for the rational design of more potent and selective compounds. nih.gov

Positional and Substituent Effects on Chemical Reactivity and Electronic Structure

Influence of the 4-Chloro Group on Derivative Synthesis

The presence of a chloro group at the 4-position of the chromen-2-one ring profoundly influences its synthetic accessibility and reactivity. This position is activated towards nucleophilic substitution, making it a key site for introducing a wide array of functional groups. The electron-withdrawing nature of the chlorine atom renders the C4 carbon electrophilic, facilitating reactions with various nucleophiles. researchgate.net

This reactivity has been exploited in the synthesis of numerous 4-substituted coumarin derivatives. For instance, the 4-chloro group can be readily displaced by amines, thiols, and alkoxides to yield the corresponding 4-amino, 4-thio, and 4-alkoxy coumarins. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings, have also been successfully employed to introduce alkynyl and organozinc reagents at the 4-position, further expanding the structural diversity of accessible analogues. acs.org The ability to perform these transformations highlights the synthetic utility of the 4-chloro substituent as a versatile handle for derivatization.

Role of the 5-Methoxy Group in Functionalization

The methoxy (B1213986) group at the 5-position of the chromen-2-one ring primarily exerts its influence through electronic effects. As an electron-donating group, it increases the electron density of the benzene (B151609) ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions. lasalle.edu This electron-donating nature can direct incoming electrophiles to specific positions on the aromatic ring, influencing the regioselectivity of functionalization reactions. lasalle.edu

Structure-Activity Relationship (SAR) Investigations of Chromen-2-one Derivatives

The biological and physicochemical properties of chromen-2-one derivatives are intricately linked to their structural features. Systematic investigations into these structure-activity relationships (SAR) are crucial for the rational design of compounds with enhanced potency and selectivity.

Impact of Halogenation Patterns on Observed Activities

The introduction of halogen atoms onto the chromen-2-one scaffold can significantly impact its biological activity. nih.gov The nature, position, and number of halogen substituents can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.govnih.gov

For example, the presence of a chlorine atom at the 6-position has been shown to contribute to the antioxidant activity of certain coumarin derivatives. researchgate.net In some cases, increasing the number of halogen substituents, such as the introduction of a second chlorine atom, can lead to enhanced activity, potentially due to increased hydrophobicity which may facilitate cell membrane penetration. nih.gov The position of the halogen is also critical; studies have shown that halogenation at different positions of the coumarin ring can lead to vastly different biological outcomes. nih.gov

The following table summarizes the impact of different halogenation patterns on the observed activities of various chromen-2-one derivatives.

CompoundHalogen Substituent(s)Observed Activity
3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one6-Chloro, 3-(2-bromoacetyl)Potent antioxidant activity. researchgate.net
3,5-dichloro derivatives3,5-DichloroIncreased activity against A. solani compared to mono-halogenated derivatives. nih.gov
6- and 6,8-halogenated coumarins6-Halogen, 6,8-DihalogenPotential antiproliferative activity. nih.gov

Role of Alkoxy Substituents on Biological and Physicochemical Properties

Alkoxy groups, particularly methoxy groups, are important modulators of the biological and physicochemical properties of chromen-2-one derivatives. rsc.org The position and nature of the alkoxy substituent can influence a range of properties, including fluorescence, aggregation behavior, and biological activity. rsc.orgrsc.org

An alkoxy group, such as a methoxy group, acts as an electron-donating group, which can enhance the fluorescence intensity of the coumarin core. rsc.orgresearchgate.net This property is particularly relevant for applications in bioimaging and sensing. The length of the alkyl chain in the alkoxy group can also influence the aggregation behavior of the molecule, which is an important consideration for the development of thin-film materials. rsc.org

From a biological perspective, the presence of a methoxy group can affect the interaction of the coumarin with its target protein. nih.gov For instance, in a series of chromone (B188151) derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 5-methoxyindole (B15748) moiety was found to be important for inhibitory activity. nih.gov

The table below highlights the role of alkoxy substituents in various chromen-2-one derivatives.

CompoundAlkoxy Substituent(s)Effect on Properties
7-Alkoxy-coumarin derivatives7-AlkoxyEnhanced fluorescence intensity, modulation of aggregation behavior. rsc.orgrsc.org
5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one5-MethoxyindoleImportant for inhibition of ABCG2. nih.gov
6-OMe-3-methoxycarbonylcoumarin6-MethoxyHigher antioxidant activity compared to the 6-bromo analogue. researchgate.net

Influence of Other Substituents on Chromen-2-one Scaffold

The chromen-2-one (coumarin) scaffold is a versatile template in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various substituents at different positions on the bicyclic ring system. acs.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the nature, size, and position of these substituents are critical in determining the potency and selectivity of the resulting analogues for a wide range of biological targets. researchgate.netnih.gov

The core structure of chromen-2-one offers several positions for substitution, primarily at C-3, C-4, C-5, C-6, and C-7. Research has demonstrated that modifications at these sites can drastically alter the pharmacological profile of the parent compound, leading to the development of potent agents with activities ranging from cannabinoid receptor modulation to enzyme inhibition. nih.govdoi.orgacs.org

Influence of Substituents at C-2

While less commonly substituted than other positions, modifications at the C-2 position of the related chroman-4-one scaffold have been shown to influence inhibitory activity against enzymes like Sirtuin 2 (SIRT2). Studies on chroman-4-one derivatives, which share a core structure with chromen-2-ones, indicate a dependency on the length of alkyl chains at this position. For instance, an n-propyl chain at C-2 resulted in slightly better SIRT2 inhibitory activity (76% inhibition) compared to an n-heptyl substituent (57% inhibition). acs.org However, a pentyl group was identified as the most optimal among the studied alkyl derivatives for this specific activity. acs.org The introduction of bulky aromatic groups, such as phenyl or indole, at the C-2 position tended to decrease the inhibitory activity, suggesting spatial limitations within the target's binding site. acs.org

Influence of Substituents at C-3

The C-3 position is a frequent site for derivatization. The introduction of various groups at this position can lead to compounds with diverse biological actions.

For Cannabinoid Receptor Activity: In a series of coumarins developed as cannabinoid receptor ligands, substitution of a 3-benzyl group with other nonpolar substituents led to new compounds with significantly increased potency and high selectivity for the CB2 receptor. universiteitleiden.nl Derivatives such as 3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one and 7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one emerged as potent and selective CB2 agonists. nih.gov

For DPP-IV Inhibition: In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for anti-diabetic applications, 3-acetyl-7-substituted coumarin derivatives showed promising activity. doi.org

Influence of Substituents at C-4

The C-4 position plays a crucial role in modulating the biological effects of chromen-2-one derivatives.

For Mcl-1 Inhibition: For inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), the substituent at the C-4 position significantly impacts potency. A systematic study of 4-substituted 6,7-dihydroxycoumarins revealed that both the electronic and lipophilic properties of the substituent are important. nih.gov Groups such as trifluoromethyl, phenyl, carboxyl, hydroxymethyl, and chloromethyl were evaluated to understand their influence on inhibitory activity. nih.gov

For Antitumor Activity: In some series, the C-4 position has been substituted with aryl groups, contributing to the cytotoxic effects of the compounds against cancer cell lines. researchgate.net

Influence of Substituents at C-5, C-6, and C-7

Substitutions on the benzenoid ring of the chromen-2-one scaffold, particularly at positions 5, 6, and 7, are pivotal for tuning biological activity.

C-5 Position: The presence of a hydroxyl group at the C-5 position has shown varied effects depending on the target. For cannabinoid receptor ligands, a free 5-hydroxy group was found to drastically decrease the binding affinities for both CB1 and CB2 receptors in most tested derivatives. universiteitleiden.nl

C-6 Position: Halogen or methoxy group substitutions at the C-6 position of the related 2H-chromene scaffold have been found to enhance anticancer potency. nih.gov

C-7 Position: The C-7 position is a key site for modification to enhance potency and selectivity for several targets.

Cannabinoid Receptors: Large, lipophilic substituents at C-7 are crucial for high affinity and selectivity towards the CB2 receptor. Derivatives with a large pentyl group at position 7 showed high affinity for both CB1 and CB2 receptors. universiteitleiden.nl Bulky substituents like 1-butylcyclopentyl or 1-butylcyclohexyl conferred high selectivity for the CB2 receptor. nih.govresearchgate.net

DPP-IV Inhibition: The activity of 7-substituted-3-acetyl coumarin derivatives highlights the importance of this position for creating anti-diabetic agents. doi.org For example, a derivative with a p-methyl group (compound 14a in the study) showed 62.2% inhibition in an in vitro assay. doi.org

Mcl-1 Inhibition: The presence of a catechol moiety (hydroxyl groups at adjacent positions, such as C-6 and C-7) was identified as a key structural feature for Mcl-1 inhibitory activity. Methylation of this catechol group resulted in decreased inhibitory activity, underscoring the importance of the free hydroxyls. nih.gov

The following tables summarize the influence of substituents at various positions on the biological activity of chromen-2-one analogues based on published research findings.

Table 1: Structure-Activity Relationship of C-3 and C-7 Substituted Chromen-2-ones as Cannabinoid Receptor Agonists

Compound NameC-3 SubstituentC-7 SubstituentC-5 SubstituentBiological Activity HighlightReference
3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-oneButyl1-butylcyclopentylHydroxyPotent and selective CB2 agonist (Ki CB2 13.7 nM, EC50 18 nM) nih.gov
7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-onePropyl1-butylcyclohexylHydroxyPotent and selective CB2 agonist (Ki CB2 6.5 nM, EC50 4.51 nM) nih.gov
Generic AnaloguesBenzylPentyl-High affinity at low nanomolar levels on both CB1 and CB2 receptors. universiteitleiden.nl

Table 2: Influence of Substituents on Various Enzyme Inhibitory Activities

Scaffold/TargetPositionSubstituent TypeEffect on ActivityReference
Chroman-4-one / SIRT2C-2n-Pentyl alkyl chainOptimal length for inhibitory activity. acs.org
Chroman-4-one / SIRT2C-2Bulky aromatic groups (e.g., Indole)Decreased inhibitory activity. acs.org
Coumarin / Mcl-1C-4Trifluoromethyl, phenyl, etc.Modulates inhibitory potency. nih.gov
Coumarin / Mcl-1C-6, C-7Catechol (dihydroxy) groupKey feature for Mcl-1 inhibition. nih.gov
Coumarin / DPP-IVC-7Linked via acetamide (B32628) to p-methylphenylShowed 62.2% inhibition at 100 μM. doi.org

Biological Activities and Molecular Mechanisms in Vitro and in Silico Investigations

Enzyme Inhibition Studies of 4-Chloro-5-methoxy-chromen-2-one and Derivatives

The core structure of this compound serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. By modifying different positions on the chromen-2-one ring, researchers have been able to fine-tune the inhibitory activity and selectivity of these derivatives against various enzymes.

Inhibition of Key Metabolic Enzymes (e.g., α-amylase, α-glucosidase)

The inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion, is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov Coumarin (B35378) derivatives have emerged as promising inhibitors of these enzymes.

Studies have shown that certain coumarin-hydrazone hybrids can effectively inhibit α-glucosidase. nih.gov For instance, some synthesized coumarin hydrazone derivatives demonstrated significant in vitro α-glucosidase inhibitory activity. researchgate.net The inhibition of α-amylase and α-glucosidase by these compounds can help delay carbohydrate digestion and consequently lower the rate of glucose absorption. researchgate.netnih.gov

A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC), exhibited potent, dose-dependent, non-competitive inhibition of α-glucosidase. nih.gov Its maximum inhibition was significantly higher than that of the standard drug, acarbose. nih.gov Similarly, certain coumarin derivatives have shown inhibitory activity against α-amylase isolated from Aspergillus niger. researchgate.net

Compound/DerivativeTarget EnzymeInhibition Data (IC50)Reference
Coumarin hydrazone derivativesα-Amylase3f: 49.70 µg/mL, 3i: 48.80 µg/mL researchgate.net
Thunberginol Cα-Glucosidase94.76 ± 2.98 µM researchgate.net
2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC)α-GlucosidaseMaximum inhibition of 99.3 ± 0.26% at 27.6 µM nih.gov
2-hydroxy-1,4-naphthoquinone (2HNQ)α-Glucosidase0.260 mg/mL nih.gov
2-hydroxy-1,4-naphthoquinone (2HNQ)α-Amylase1.757 mg/mL nih.gov

Modulation of Cholinesterase Activity (e.g., Acetylcholinesterase)

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), play a critical role in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. nih.govresearchgate.net

Several coumarin derivatives have been investigated as potential AChE inhibitors. For example, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were found to be multiple inhibitors of cholinesterases (both AChE and butyrylcholinesterase, BChE) and monoamine oxidase B (MAO-B). mdpi.com Some of these compounds exhibited nanomolar and selective MAO-B inhibition along with low micromolar IC50 values against cholinesterases. mdpi.com

Furthermore, coumarin-chalcone hybrids with choline-like side-chains have demonstrated promising activity and selectivity against AChE. nih.gov Compound 5e from this series showed potent inhibitory activity with an IC50 value of 0.15 ± 0.01 μmol/L and exhibited a mixed-type inhibition against AChE. nih.gov

Compound/DerivativeTarget EnzymeInhibition Data (IC50)Reference
4-aminomethyl-7-benzyloxy-2H-chromen-2-onesAChE & BChELow micromolar mdpi.com
Coumarin-chalcone hybrid 5eAChE0.15 ± 0.01 μmol/L nih.gov

Targeting Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. nih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered therapeutic targets for cancer. nih.govnih.gov

Novel sulfonamides based on a coumarin scaffold have been designed and characterized as potent and selective inhibitors of these tumor-associated CA isoforms. nih.gov These compounds have shown high inhibitory activity in the low nanomolar range against hCA IX and XII, while displaying significantly less inhibition of the off-target cytosolic isoforms hCA I and II. nih.govnih.gov For instance, compound 18f from one study was highlighted as a potent CA IX and XII inhibitor with Ki values of 21 nM and 5 nM, respectively. nih.gov

Compound/DerivativeTarget EnzymeInhibition Data (Ki)Reference
Sulfonamide-coumarin hybrid 18fCA IX21 nM nih.gov
Sulfonamide-coumarin hybrid 18fCA XII5 nM nih.gov

Monoamine Oxidase Inhibition Pathways

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. nih.gov

Coumarin derivatives have shown significant potential as MAO inhibitors. For instance, 5-hydroxy-2-methyl-chroman-4-one was identified as a selective and reversible competitive inhibitor of MAO-B with a Ki value of 0.896 µM. nih.gov Additionally, certain chromenone derivatives isolated from Streptomyces sp. have demonstrated inhibitory activity against both MAO-A and MAO-B. researchgate.net

Dual-target inhibitors are also being explored. A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were identified as triple-acting compounds, showing nanomolar and selective MAO-B inhibition alongside cholinesterase inhibition. mdpi.com Another study reported on dual reversible coumarin inhibitors that bind to both MAO-B and AChE. acs.org

Compound/DerivativeTarget EnzymeInhibition DataReference
5-hydroxy-2-methyl-chroman-4-oneMAO-BIC50 = 3.23 µM, Ki = 0.896 µM nih.gov
4-aminomethyl-7-benzyloxy-2H-chromen-2-onesMAO-BNanomolar range mdpi.com
5,7-dihydroxy-2-isopropyl-4H-chromen-4-oneMAO-AIC50 = 2.7 µM researchgate.net
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-oneMAO-A & MAO-BIC50 = 6.92 µM (MAO-A), 3.42 µM (MAO-B) researchgate.net

Mcl-1 Protein Interaction and Inhibition Mechanisms

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the BCL-2 family. nih.gov Its overexpression is associated with the pathogenesis and chemoresistance of various cancers, making it a high-priority therapeutic target. nih.gov

While direct inhibition of the protein-protein interaction (PPI) of Mcl-1 has been challenging, novel approaches are being explored. One such strategy involves the use of aryl boronic acids to covalently target a non-catalytic lysine (B10760008) residue (Lys234) on Mcl-1. nih.gov This has led to the development of the first reversible covalent inhibitors for this difficult-to-drug target. nih.gov These covalent binders have demonstrated improved potency in both biochemical and cell-based assays compared to their non-covalent counterparts. nih.gov Further research has revealed that targeting Mcl-1 can induce DNA damage and have an anti-proliferative effect, independent of apoptosis induction. nih.gov

Other Relevant Enzyme Targets (e.g., Aromatase, DNA Topoisomerase IV)

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating estrogen receptor-positive breast cancer. nih.gov Certain coumarin derivatives have been identified as potent competitive inhibitors of aromatase. For example, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin was found to be a potent inhibitor with a Ki value of 84 nM. nih.gov Another study showed that bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) selectively inhibits the proliferation of MCF-7 breast cancer cells and has inhibitory effects on aromatase gene expression. nih.govresearchgate.net

DNA Topoisomerase IV: DNA topoisomerases are essential enzymes that regulate the topology of DNA. nih.gov DNA topoisomerase IV, along with DNA gyrase, is a target for quinolone antibacterial agents. nih.gov These inhibitors work by trapping the enzyme-DNA complex, leading to DNA strand breaks and cell death. nih.govnih.gov While the direct inhibition of DNA topoisomerase IV by this compound is not explicitly detailed in the provided context, the broader class of coumarins has been explored for topoisomerase inhibition, suggesting a potential area for future investigation. mdpi.com

Receptor Binding and Signaling Pathway Modulations (Excluding Human Clinical Outcomes)

While specific receptor binding studies for this compound are not extensively detailed in the provided information, the broader class of chromen-4-ones, which share a similar core structure, has been shown to interact with various cellular targets. For instance, certain chroman-4-one derivatives have been identified as inhibitors of SIRT2, a member of the sirtuin family of proteins that play a role in cellular regulation. acs.org The interaction is thought to occur within the enzyme's binding pocket, influenced by the hydrophilicity and steric bulk of the substituents. acs.org

Furthermore, some coumarin derivatives have been observed to modulate signaling pathways involved in inflammation and cell proliferation. For example, certain coumarin-based compounds can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. nih.gov This inhibition leads to a decrease in the production of inflammatory mediators. nih.gov Other related compounds, such as 2-(3-hydroxy-5-methoxy-phenyl)-6,7-methylenedioxyquinolin-4-one, have been shown to induce apoptosis in cancer cells by upregulating the p38 MAPK signaling pathway. nih.gov

Mechanisms of Antioxidant Action at the Molecular Level

The antioxidant properties of coumarin derivatives are a subject of significant investigation. researchgate.netnih.gov The 2H-chromen-2-one nucleus is capable of delocalizing radicals, which contributes to their free radical scavenging ability. researchgate.net The mechanism of antioxidant action can vary depending on the specific derivative and the reaction environment.

Two primary mechanisms are often considered:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This process is generally favored in non-polar media. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT) or Sequential Proton Loss followed by Electron Transfer (SPLET): In polar solvents, the SPLET mechanism is often more favorable. nih.govmdpi.com This involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical. mdpi.com

Some coumarin derivatives exhibit a mixed mechanism, combining both rapid electron transfer and a more gradual hydrogen atom transfer. researchgate.net The presence and position of hydroxyl groups on the coumarin scaffold can significantly influence the antioxidant activity, with some derivatives showing enhanced radical scavenging due to the formation of stable semiquinone radicals through intramolecular hydrogen bonding. nih.gov Additionally, some coumarins can chelate metal ions, preventing them from participating in the generation of free radicals. researchgate.net

Table 1: Antioxidant Mechanisms of Coumarin Derivatives

Derivative Class Predominant Mechanism(s) Key Structural Features Reference
General Coumarins Radical Scavenging (HAT, SPLET), Metal Chelation 2H-chromen-2-one nucleus, Hydroxyl groups researchgate.net
Coumarin-trihydroxybenzohydrazides SPLET, Radical Coupling Formation (RCF) Trihydroxybenzoyl moiety mdpi.com
Organic Salt Derivatives Mixed (SET and HAT) Ionic salt structure researchgate.net

Molecular Basis of Anti-Inflammatory Effects (e.g., NO Production Inhibition)

The anti-inflammatory properties of coumarin derivatives are often linked to their ability to modulate key inflammatory pathways. A significant mechanism is the inhibition of nitric oxide (NO) production. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Studies on various coumarin derivatives have demonstrated their ability to suppress the expression of iNOS and other pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov This suppression is often mediated through the inhibition of the NF-κB signaling pathway. nih.gov By preventing the activation of NF-κB, these compounds can reduce the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov For example, the coumarin derivative umbelliferone (B1683723) has been shown to exert anti-inflammatory effects by hindering NF-κB activation. nih.gov

Antimicrobial Mechanisms of Action (In Vitro Studies)

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects. nih.govnih.gov The specific mechanisms of action are diverse and depend on the microbial species and the chemical structure of the coumarin compound.

The antibacterial action of coumarin derivatives can involve multiple targets within the bacterial cell. While specific data on this compound is limited, studies on related compounds provide insights into potential mechanisms. For instance, some salicylamide (B354443) derivatives, which share some structural similarities, exhibit bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Although not directly about the subject compound, some coumarin-chalcone conjugates have been shown to inhibit bacterial biofilm formation, a key virulence factor. nih.gov This inhibition can be achieved by targeting the synthesis of exopolysaccharides, which are essential components of the biofilm matrix. nih.gov

The antifungal activity of coumarins can be attributed to various mechanisms. Some derivatives, like those isolated from the endophytic fungus Aspergillus clavatus, have shown significant inhibitory effects against plant pathogenic fungi such as Fusarium oxysporum and Colletotrichum musae. nih.gov

One of the key mechanisms in antifungal action is the disruption of the fungal cell membrane. The synthetic amide 2-chloro-N-phenylacetamide, for example, is thought to exert its antifungal effect by binding to ergosterol, a crucial component of the fungal plasma membrane. scielo.br This interaction can lead to membrane damage and cell death. scielo.br

Biofilm formation is also a critical factor in fungal infections. Some coumarin derivatives have been shown to inhibit biofilm formation in fungi like Candida albicans. mdpi.comresearchgate.net For instance, certain 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have demonstrated the ability to inhibit the growth of Candida albicans and other fungal strains. researchgate.net

Coumarin derivatives have also shown promise as antiparasitic agents. For example, a study on new coumarin derivatives demonstrated significant anthelmintic activity against the fish parasite Dactylogyrus intermedius. nih.gov

A key molecular target in parasites appears to be energy metabolism. The active coumarin derivative in the aforementioned study was found to cause a substantial reduction in the ATP content of the parasite, both in vitro and in vivo. nih.gov This suggests that the compound may interfere with the parasite's energy production pathways. Furthermore, scanning electron microscopy revealed physical damage to the parasite's structure following treatment with the coumarin derivative. nih.gov

Investigations into Anticancer Molecular Mechanisms (In Vitro Cell Line Studies)

The anticancer properties of coumarin derivatives, including those with halogen and methoxy (B1213986) substitutions, have been a subject of significant research. In vitro studies on various cancer cell lines have begun to elucidate the molecular pathways through which these compounds exert their cytotoxic and antiproliferative effects. The following subsections detail the key mechanisms investigated for compounds structurally related to this compound.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its induction is a primary goal of many anticancer therapies. Research into chromene derivatives has shown their capability to trigger this process through multiple pathways.

One key mechanism involves the regulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies on chromene derivatives have demonstrated that they can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. For instance, treatment of K562 chronic myeloid leukemia cells with a chlorinated chromene derivative led to a significant upregulation of Bax and the tumor suppressor protein p53, while concurrently down-regulating the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. nih.govnih.gov

The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. nih.gov This event initiates a cascade of enzymatic activations, primarily involving caspases. The released cytochrome c contributes to the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. nih.govnih.gov Activated caspase-9 then proceeds to activate executioner caspases, like caspase-3 and caspase-7, which are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis. nih.govmdpi.com The induction of apoptosis by some coumarin derivatives has been confirmed through methods like Annexin V/PI double staining, which detects the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis. nih.gov

Table 1: Effect of a Chlorinated Chromene Derivative on Apoptotic Gene Expression in K562 Cells

GeneFold Change in Expression in K562 CellsFold Change in Expression in PBMCs (Normal Cells)
Bax 42.749.60
TP53 35.887.75
BCL2 -1.47-1.38

Data derived from a study on K562 cells treated with a chlorinated chromene derivative for 48 hours. nih.gov

In addition to inducing apoptosis, another significant anticancer mechanism of coumarin derivatives is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proliferating uncontrollably.

Several studies have shown that coumarin compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This phase is a critical checkpoint that ensures the cell is ready for mitosis. A derivative, 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide, was found to cause human ovarian cancer cells to accumulate in the G2/M phase. nih.govnih.gov This arrest is often a prelude to apoptosis. nih.gov

The molecular machinery of the cell cycle is driven by cyclins and cyclin-dependent kinases (CDKs). nih.gov Coumarin derivatives can modulate the activity of these key regulators. For instance, the arrest at the G2/M checkpoint is often associated with the downregulation of proteins like cyclin B1. nih.gov Furthermore, the expression of the cyclin-dependent kinase inhibitor p21 can be upregulated by some stilbenoid compounds with similar methoxy substitutions, contributing to cell cycle arrest. nih.govnih.gov The disruption of microtubule networks, which are essential for the formation of the mitotic spindle during the M phase, has also been observed as a mechanism for some chlorinated coumarin derivatives, similar to the action of colchicine. nih.govnih.gov

Table 2: Investigated Cell Cycle Effects of Coumarin Derivatives

Compound TypeCell LineObserved EffectAssociated Molecular Changes
Chlorinated coumarin derivativeHuman ovarian cancer cellsG2/M phase arrestDisruption of microtubule network
Stilbenoid with methoxy groupsHuman lung cancer cellsG2/M phase arrestUpregulation of p53 and p21, downregulation of cyclin B1
MethoxyflavanoneHCT116 human colon cancer cellsG2/M phase arrestActivation of DNA damage response (ATM/Chk2/p53/p21 pathway)

This table summarizes findings from various studies on coumarin and related compounds. nih.govnih.govnih.gov

The anticancer activity of coumarin derivatives is also attributed to their ability to interact with and inhibit the function of various oncogenic proteins that are crucial for tumor growth, proliferation, and survival.

In silico molecular docking studies and in vitro assays have identified several potential protein targets. One important target is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients). A coumarin derivative has been shown to target and reduce the activity of VEGFR-2, thereby inhibiting tumor angiogenesis. nih.gov

The PI3K/Akt/mTOR signaling pathway is another critical pathway that is often dysregulated in cancer, promoting cell survival and proliferation. 5-methoxypsoralen, a furanocoumarin, has been found to inhibit the expression and phosphorylation of PI3K, Akt, and mTOR in human glioma cells. nih.gov

Furthermore, some coumarin derivatives have been investigated as inhibitors of telomerase, an enzyme that is overexpressed in most cancer cells and is responsible for maintaining the length of telomeres, thus enabling immortal proliferation. nih.gov Certain chromen-4-one derivatives have been designed as telomerase inhibitors that act by regulating the expression of dyskerin, a protein essential for telomerase activity. nih.gov

Molecular docking simulations have also suggested that coumarin derivatives can bind to the anti-apoptotic protein Bcl-2, which is consistent with the observed induction of apoptosis. nih.gov The planar and lipophilic nature of the 2H-chromen-2-one ring, along with the hydrogen-bonding capability of its lactone group, allows it to interact with various biological targets. nih.gov

Table 3: Potential Oncogenic Protein Targets of Coumarin Derivatives

Protein TargetFunctionInvestigated Effect of Coumarin Derivatives
VEGFR-2 AngiogenesisInhibition of activity
PI3K/Akt/mTOR pathway Cell survival, proliferationInhibition of expression and phosphorylation
Telomerase (via Dyskerin) Cellular immortalizationInhibition of activity
Bcl-2 Anti-apoptoticDirect binding, inhibition

This table compiles potential protein targets for coumarin derivatives based on multiple studies. nih.govnih.govnih.gov

Neuroprotective Mechanisms and Cholinesterase Inhibition

Beyond their anticancer activities, coumarin-based compounds have emerged as promising scaffolds for the development of agents targeting neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective potential is often linked to their ability to inhibit key enzymes involved in the pathology of these diseases.

The primary mechanism explored in this context is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In the brains of individuals with Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. AChE and BChE are enzymes that hydrolyze acetylcholine, and their inhibition can increase the levels of this neurotransmitter, thereby providing symptomatic relief. nih.gov

Numerous coumarin derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. Docking studies have suggested that the 2H-chromen-2-one nucleus can bind to the peripheral anionic site (PAS) of both AChE and BChE. nih.gov The versatility of the coumarin scaffold allows for the introduction of various substituents to enhance binding to the catalytic active site (CAS) as well. nih.gov For instance, the placement of a benzyloxy group at the 7-position of the coumarin ring has been shown to have a significant impact on AChE inhibitory activity. nih.gov

Kinetic studies on some amino-7,8-dihydro-4H-chromenone derivatives have revealed a competitive-type inhibition of BChE. nih.gov This indicates that the compound competes with the natural substrate for binding to the active site of the enzyme. Some coumarin-chalcone hybrids have demonstrated potent and selective inhibition of AChE over BChE, with a mixed-type inhibition mechanism. nih.gov The development of dual inhibitors that can target both AChE and MAO-B (monoamine oxidase B), another enzyme implicated in neurodegeneration, is also an active area of research, with some coumarin derivatives showing promise as multi-target-directed ligands. mdpi.comnih.gov

In addition to direct enzyme inhibition, some coumarin derivatives may exert neuroprotective effects through other mechanisms, such as reducing oxidative stress and preventing the aggregation of amyloid-β plaques, which are hallmarks of Alzheimer's disease. nih.govacs.org

Table 4: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives

Compound ClassTarget Enzyme(s)Type of InhibitionKey Structural Features for Activity
Amino-7,8-dihydro-4H-chromenonesBChECompetitive4-fluorobenzyloxy at R1, OCH3 at R2
Coumarin-chalcone hybridsAChE (selective)Mixed-typeCholine-like side chains
4-Aminomethyl-7-benzyloxy-2H-chromen-2-onesAChE, BChE, MAO-BMulti-targetBenzyloxy group at position 7
Tacrine-4-oxo-4H-chromene hybridsAChE, BChENot specifiedHybrid structure with tacrine

This table summarizes findings on the cholinesterase inhibitory properties of various coumarin-based compounds. nih.govnih.govmdpi.comacs.org

Computational and Theoretical Investigations of 4 Chloro 5 Methoxy Chromen 2 One

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and the nature of the interaction. For coumarin (B35378) derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various biological targets, including enzymes and receptors implicated in cancer and other diseases.

Analysis of Binding Affinity and Interaction Modes

The binding affinity of a ligand to its target is a critical determinant of its potential biological activity. For coumarin derivatives, this affinity is governed by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The 4-chloro substitution on the chromen-2-one scaffold is expected to enhance hydrophobic interactions within the binding pocket of a target protein. The methoxy (B1213986) group at the 5-position, being a hydrogen bond acceptor, can form crucial hydrogen bonds with appropriate amino acid residues.

In studies of related coumarins, the binding energy is a key metric used to quantify the strength of the ligand-target interaction. While specific binding energy values for 4-Chloro-5-methoxy-chromen-2-one are not available, analogous compounds have demonstrated significant binding affinities with various enzymes. For instance, certain coumarin derivatives have shown promising binding energies when docked with targets like acetylcholinesterase and cyclooxygenase. abap.co.inresearchgate.net The combination of a chloro and a methoxy group in this compound suggests a potentially strong and specific interaction with its biological target.

Identification of Key Amino Acid Residues and Binding Site Characteristics

The interaction between a ligand and its target protein is mediated by specific amino acid residues within the binding site. For coumarin derivatives, several key residues have been identified in various protein targets. These often include both hydrophobic and polar amino acids that can engage in different types of non-covalent interactions.

Based on studies of similar substituted coumarins, it is plausible that this compound would interact with a binding site characterized by a mix of hydrophobic and polar residues. The chloro group would likely favor interactions with hydrophobic residues such as valine, leucine, and isoleucine. The methoxy group, with its oxygen atom, could form hydrogen bonds with serine, threonine, or the backbone amide groups of various amino acids. The carbonyl group of the lactone ring in the coumarin scaffold is also a common hydrogen bond acceptor. nih.gov

Table 1: Plausible Interacting Amino Acid Residues for this compound Based on Studies of Related Coumarins
Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
HydrophobicChloro group, Benzene (B151609) ringValine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Hydrogen BondingMethoxy group (acceptor), Carbonyl group (acceptor)Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine
π-π StackingBenzene ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations are widely used to study coumarin derivatives.

Electronic Structure Properties and Reactivity Descriptors (e.g., HOMO-LUMO)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com A smaller energy gap generally implies higher reactivity.

For this compound, the chloro group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO. Conversely, the methoxy group is electron-donating and would raise the energy of these orbitals. The net effect on the HOMO-LUMO gap would depend on the interplay of these opposing electronic influences. DFT calculations on related substituted coumarins have shown that such substitutions can significantly modulate the electronic properties. researchgate.net

Table 2: Predicted Influence of Substituents on Reactivity Descriptors of this compound
Reactivity DescriptorInfluence of 4-Chloro Group (Electron-Withdrawing)Influence of 5-Methoxy Group (Electron-Donating)Predicted Net Effect
HOMO EnergyDecreaseIncreaseModerate change, dependent on combined effect
LUMO EnergyDecreaseIncreaseModerate change, dependent on combined effect
HOMO-LUMO GapLikely to decreaseLikely to increasePotentially narrowed, suggesting increased reactivity
ElectronegativityIncreaseDecreaseBalanced, moderate electronegativity
Chemical HardnessIncreaseDecreaseModerate chemical hardness

Spectroscopic Property Predictions and Validation with Experimental Data

Quantum chemical calculations are also employed to predict spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Theoretical IR spectra, for instance, can help in the assignment of vibrational modes. For this compound, the characteristic C=O stretching frequency of the lactone ring, the C-Cl stretching, and the C-O stretching of the methoxy group would be key features in the predicted IR spectrum. Similarly, theoretical NMR chemical shifts can aid in the structural elucidation of the molecule. sapub.org UV-Visible spectra predictions can provide insights into the electronic transitions and the chromophoric nature of the compound. mdpi.comnih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues.

For coumarin derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govtbzmed.ac.ir These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

A hypothetical QSAR study for a series of compounds including this compound would likely reveal the importance of both electronic and steric factors. The chloro group at the 4-position would contribute to the steric and electronic descriptors, while the methoxy group at the 5-position would primarily influence electronic and hydrophobic parameters. The development of a robust QSAR model would enable the prediction of the biological activity of other related coumarins and facilitate the rational design of new derivatives with improved therapeutic potential.

Table 3: Examples of Descriptors Relevant to a QSAR Study of this compound
Descriptor ClassSpecific DescriptorRelevance to this compound
ElectronicPartial charges, Dipole moment, HOMO/LUMO energiesInfluenced by the electronegativity of the chloro and methoxy groups.
StericMolecular volume, Surface area, Molar refractivityThe size and shape of the chloro and methoxy groups affect binding.
HydrophobicLogP (partition coefficient)The chloro group increases hydrophobicity, while the methoxy group has a more moderate effect.
TopologicalConnectivity indices, Wiener indexDescribe the atomic connectivity and branching of the molecule.

Selection and Calculation of Molecular Descriptors

In a typical study, a wide range of molecular descriptors would be calculated for this compound to quantify its structural and physicochemical properties. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition and include metrics such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These two-dimensional descriptors encode information about the connectivity of atoms within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These three-dimensional descriptors describe the spatial arrangement of the atoms. They include molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and polarizability.

The selection of relevant descriptors is a critical step and is often guided by the biological or chemical property being modeled.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the molecular descriptors of a series of compounds with their biological activity. The development of a robust QSAR model involves several stages:

Data Set Preparation: A diverse set of molecules with known biological activities would be compiled. This set would ideally include this compound and structurally similar compounds.

Descriptor Calculation and Selection: As described in the previous section, a large number of descriptors would be calculated for each molecule. Statistical methods such as genetic algorithms or stepwise multiple linear regression would then be used to select a subset of descriptors that are most relevant to the biological activity.

Model Building: Various statistical techniques, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), would be employed to build the QSAR model.

Model Validation: The predictive power of the developed model would be rigorously assessed using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (LOO-CV), while external validation involves using an independent test set of compounds that were not used in the model development.

Integration of SAR and QSAR for Rational Design

Structure-Activity Relationship (SAR) studies provide qualitative insights into how different structural features of a molecule influence its activity. By integrating the qualitative understanding from SAR with the quantitative predictions from QSAR, researchers can engage in the rational design of new, more potent, and selective molecules.

For instance, if a QSAR model for a series of chromenone derivatives indicated that a particular region of the molecule is sensitive to steric bulk, and SAR analysis suggested that a specific substituent at that position enhances activity, this combined knowledge would guide the synthesis of new analogues with optimized properties.

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could provide valuable information on:

Conformational Stability: By simulating the molecule in a solvent (typically water) over a period of nanoseconds to microseconds, researchers can identify the most stable conformations and the flexibility of the molecule.

Binding Dynamics: If the biological target of this compound were known, MD simulations of the ligand-protein complex could be performed. These simulations would reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding, the stability of the complex over time, and the energetic contributions of different residues in the binding pocket. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Methoxy Chromen 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 4-Chloro-5-methoxy-chromen-2-one, NMR would provide precise information on the chemical environment of each proton and carbon atom, allowing for the confirmation of its constitution and the analysis of its conformation.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the vinylic proton at the 3-position, and the protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would be indicative of their relative positions. For instance, the protons on the aromatic ring would exhibit splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons. The methoxy group would likely appear as a sharp singlet.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and establishing the connectivity within the molecule. For example, HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the placement of the chloro and methoxy substituents.

While specific data for this compound is unavailable, studies on similar compounds, such as 3-Acetyl-6-chloro-4-(4-methoxybenzoyl)-2H-chromen-2-one, demonstrate the power of these techniques in assigning complex structures.

Single Crystal X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A successful X-ray diffraction study would require the growth of a suitable single crystal of the compound. The resulting crystal structure would reveal the planarity of the coumarin (B35378) ring system and the orientation of the chloro and methoxy substituents. It would also provide insights into the intermolecular interactions, such as stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Although a crystal structure for this compound has not been reported, the ATB (Automated Topology Builder) and Repository provides theoretical models and parameters for related molecules like 4-Chloro-2H-chromen-2-one. However, a request for experimental X-ray docking files for this compound was unsuccessful, indicating a lack of available crystallographic data.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a prominent [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern would be a fingerprint for the compound. Characteristic losses, such as the loss of a chlorine atom, a methyl radical from the methoxy group, or a carbon monoxide molecule from the lactone ring, would be expected. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies would include:

A strong absorption band for the C=O stretching of the α,β-unsaturated lactone, typically in the region of 1700-1750 cm⁻¹.

Bands corresponding to the C=C stretching of the aromatic ring and the vinylic double bond, usually found in the 1450-1650 cm⁻¹ region.

C-O stretching vibrations for the ether linkage of the methoxy group and the lactone, which would appear in the 1000-1300 cm⁻¹ range.

C-H stretching vibrations for the aromatic and methoxy protons, typically above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively.

The C-Cl stretching vibration, which would be expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

While a specific IR spectrum for this compound is not available in the searched literature, the NIST Chemistry WebBook provides IR data for the related compound 4-hydroxy-2H-chromen-2-one, which can serve as a comparative reference for the core coumarin structure.

Emerging Applications and Future Research Directions of Chromen 2 One Derivatives Non Clinical

Development as Biological Probes and Chemical Tools

Chromen-2-one derivatives are increasingly being developed as sophisticated biological probes and chemical tools for studying complex biological systems. Their inherent fluorescent properties, which can be fine-tuned through structural modifications, make them ideal candidates for fluorescent labeling and imaging. These fluorescent probes enable the visualization and tracking of specific biomolecules, cellular organelles, and dynamic biological processes in real-time.

Furthermore, the coumarin (B35378) scaffold serves as a versatile platform for the design of chemosensors for the detection of various analytes, including metal ions, amino acids, and reactive oxygen species. researchgate.net For instance, researchers have successfully synthesized coumarin derivatives that exhibit changes in their fluorescence upon binding to specific metal cations, allowing for their sensitive and selective detection in environmental and biological samples. researchgate.net The ability to tailor the coumarin structure to interact with specific targets is a key area of ongoing research, with the aim of developing highly specific and sensitive probes for a wide range of applications in diagnostics and molecular biology.

Potential in Agrochemicals (e.g., Acaricides, Insecticides)

The investigation of chromen-2-one derivatives has extended into the agrochemical sector, where they show promise as active ingredients in pesticides. The structural diversity of coumarins allows for the development of compounds with selective toxicity towards pests while exhibiting lower toxicity to non-target organisms and the environment. mdpi.com

Research has focused on synthesizing and evaluating coumarin derivatives for their acaricidal (mite-killing) and insecticidal properties. For example, certain synthetic coumarin derivatives have demonstrated significant activity against various agricultural pests. mdpi.com The development of coumarin-based agrochemicals is driven by the need for new pest control agents to combat the growing problem of pesticide resistance and to provide more environmentally benign alternatives to existing synthetic pesticides. Future research in this area will likely focus on optimizing the efficacy and selectivity of these compounds and exploring their mode of action to develop next-generation agrochemicals.

Exploration in Materials Science (e.g., Fluorescent Dyes, Optical Brighteners)

In the field of materials science, the unique photophysical properties of chromen-2-one derivatives have led to their exploration as fluorescent dyes and optical brighteners. ijrat.org Their strong fluorescence, high quantum yields, and good photostability make them valuable components in a variety of optical materials and devices.

Coumarin-based dyes are utilized in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and as colorants in plastics and textiles. As optical brighteners, they are added to materials like paper, textiles, and detergents to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, resulting in a brighter and whiter appearance. The performance of these materials can be tuned by modifying the chemical structure of the coumarin core, allowing for the development of materials with specific optical properties for targeted applications.

Strategies for Enhanced Bioavailability and Target Selectivity (Pre-clinical, Non-Human Trial Focus)

A significant area of pre-clinical research focuses on enhancing the bioavailability and target selectivity of chromen-2-one derivatives. Poor water solubility and non-specific binding can limit the efficacy of these compounds in biological systems. To address these challenges, various strategies are being explored.

One approach involves the formation of molecular complexes with proteins, such as whey protein and bovine serum albumin, or with carbohydrates and lipids. nih.gov These complexes can improve the solubility and stability of coumarin derivatives in aqueous environments. nih.gov Another strategy is the use of nanocarriers, such as nanoparticles and liposomes, to encapsulate the compounds, protecting them from degradation and facilitating their transport to specific sites of action.

Furthermore, medicinal chemists are employing rational drug design approaches to modify the coumarin scaffold to improve its interaction with specific biological targets. By introducing specific functional groups, it is possible to enhance the binding affinity and selectivity of the compound, thereby increasing its potency and reducing potential off-target effects. These pre-clinical studies are crucial for identifying promising candidates for further development.

Integration of Artificial Intelligence and Machine Learning in Chromen-2-one Discovery

The discovery and development of new chromen-2-one derivatives are being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netijettjournal.org These computational tools are revolutionizing various stages of the research pipeline, from the initial design of novel compounds to the prediction of their biological activities and properties. nih.gov

AI algorithms can analyze vast datasets of existing coumarin derivatives and their associated biological data to identify structure-activity relationships (SAR). nih.gov This information is then used to design new molecules with optimized properties. ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the most promising profiles. nih.gov This in silico screening significantly reduces the time and cost associated with traditional trial-and-error approaches. researchgate.netnih.gov The synergy between AI and medicinal chemistry is expected to lead to the rapid discovery of novel chromen-2-one derivatives with a wide range of applications. researchgate.net

Multi-Targeting Approaches for Complex Biological Systems

Recognizing that many complex diseases involve multiple biological pathways, researchers are increasingly adopting multi-target-directed ligand (MTDL) strategies in the design of new therapeutic agents. csmres.co.uk The chromen-2-one scaffold is well-suited for this approach, as it can be readily functionalized to interact with multiple biological targets simultaneously. mdpi.comnih.gov

For instance, in the context of neurodegenerative diseases like Alzheimer's, coumarin derivatives have been designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's progression. nih.gov By hitting multiple targets, these MTDLs can potentially offer superior efficacy compared to single-target agents. nih.govnih.govnih.gov This multi-targeting paradigm is a promising strategy for developing more effective treatments for complex multifactorial disorders. The design of such multi-target agents often involves the hybridization of the coumarin core with other pharmacophores known to interact with the desired targets. nih.gov

Green Synthesis Advancements for Sustainable Production

In line with the principles of green chemistry, significant efforts are being made to develop environmentally friendly and sustainable methods for the synthesis of chromen-2-one derivatives. eurekaselect.com Traditional synthetic routes often involve the use of hazardous solvents, harsh reaction conditions, and generate significant amounts of waste. ijrat.org

Modern green synthesis approaches focus on the use of safer solvents (such as water or ionic liquids), solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. ijrat.orgkjscollege.comrsc.org Techniques such as microwave-assisted synthesis and ultrasound irradiation are also being employed to reduce reaction times and energy consumption. kjscollege.com These green methodologies not only minimize the environmental impact of chemical production but can also lead to higher yields and purer products. The development of sustainable synthetic routes is crucial for the large-scale and economically viable production of chromen-2-one derivatives for their diverse applications. tandfonline.com

Q & A

Basic: What are the established synthetic routes for 4-Chloro-5-methoxy-chromen-2-one?

Answer:
The synthesis typically involves cyclocondensation of substituted phenols with β-keto esters or malonic acid derivatives. A common method adapted from analogous chromenone syntheses uses:

  • Reagents : Phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts.
  • Procedure : Reacting 5-methoxy-resorcinol with malonic acid under reflux in POCl₃, followed by chlorination at the 4-position using N-chlorosuccinimide (NCS) .
  • Validation : Purity is confirmed via melting point analysis, TLC, and HPLC (>95% purity threshold).

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for:

  • Bond length/angle analysis : Confirming the lactone ring geometry and substituent orientation.
  • Hirshfeld surface analysis : Identifying intermolecular interactions (e.g., C–H···O, π-π stacking) influencing stability .
  • Case study : A chromene derivative (4-Chloro-7-methoxy variant) showed planar lactone rings with a Cl–O distance of 3.02 Å, consistent with non-covalent halogen bonding .

Basic: What methodologies assess the antimicrobial activity of this compound?

Answer:

  • Agar diffusion assays : Measure inhibition zones against Staphylococcus aureus and Escherichia coli.
  • MIC determination : Broth microdilution (concentration range: 1–256 µg/mL).
  • Controls : Ciprofloxacin (antibacterial) and fluconazole (antifungal).
    Note : Activity correlates with electron-withdrawing substituents (e.g., Cl at C4 enhances membrane disruption) .

Advanced: How do reactivity differences in this compound impact derivatization strategies?

Answer:

  • Nucleophilic substitution : The 4-chloro group reacts selectively with amines/thiols in DMF at 80°C.
  • O-Methylation : The 5-methoxy group is inert under mild conditions but demethylates with BBr₃ for hydroxylation.
  • Case study : Ethylation at C4 via Ullmann coupling (CuI, K₂CO₃) increased lipophilicity (logP from 2.45 to 3.10) .

Basic: What analytical techniques validate the purity of this compound?

Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
  • Spectroscopy : ¹H/¹³C NMR (key signals: δ 6.2 ppm for C3-H, δ 165 ppm for lactone carbonyl).
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 227.0) .

Advanced: How can molecular docking predict the anticancer mechanism of this compound?

Answer:

  • Targets : EGFR kinase (PDB ID: 1M17) or topoisomerase II (PDB ID: 1ZXM).
  • Software : AutoDock Vina with AMBER force fields.
  • Key interactions : Chlorine forms hydrophobic contacts with Leu694 (EGFR), while the methoxy group hydrogen-bonds to Asp831 .
  • Validation : IC₅₀ values from MTT assays correlate with docking scores (R² > 0.85) .

Basic: What stability precautions are required for storing this compound?

Answer:

  • Storage : Desiccated at –20°C in amber vials (prevents photodegradation).
  • Stability tests : HPLC after 6 months shows <2% degradation.
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (pH > 10 induces ring-opening) .

Advanced: How to address contradictions in reported bioactivity data for this compound?

Answer:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).
  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HepG2).
  • Metabolic interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Advanced: What strategies optimize the ADME profile of this compound derivatives?

Answer:

  • Lipinski’s Rule : Introduce polar groups (e.g., –OH at C7) to reduce logP.
  • Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify via LC-MS/MS.
  • Permeability : Caco-2 assays show Papp values > 5 × 10⁻⁶ cm/s for methylated analogs .

Basic: How is the compound’s reactivity profile exploited in synthesizing hybrid molecules?

Answer:

  • Suzuki coupling : Attach aryl boronic acids to C4 for biphenyl hybrids.
  • Schiff base formation : React the lactone carbonyl with hydrazines for hydrazone derivatives.
  • Yield optimization : Microwave irradiation (100°C, 30 min) improves reaction efficiency by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.